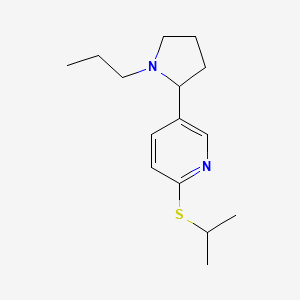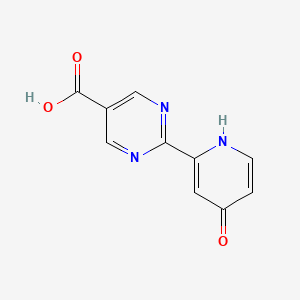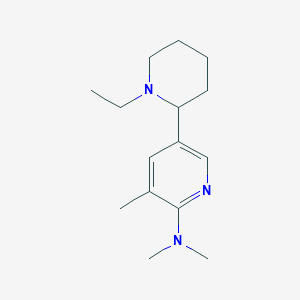
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are common structures in organic chemistry and pharmacology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the coupling of the two heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the purification of intermediates through techniques such as crystallization or chromatography to ensure high purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: This compound shares a similar structure but has a phenyl group instead of the trimethyl group.
Piperidine derivatives: Compounds like piperidine and its various substituted forms are structurally related and often exhibit similar chemical properties.
Uniqueness
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct pharmacological or chemical properties. Its combination of a piperidine and pyridine ring makes it a versatile scaffold for further chemical modifications.
Propriétés
Formule moléculaire |
C15H25N3 |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
5-(1-ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-10-12(2)15(16-11-13)17(3)4/h10-11,14H,5-9H2,1-4H3 |
Clé InChI |
VHIVCMJANKOBQQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C2=CN=C(C(=C2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


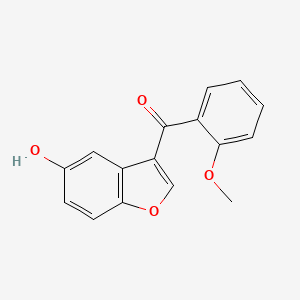
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)
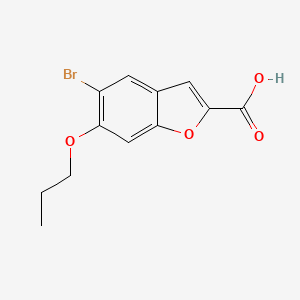


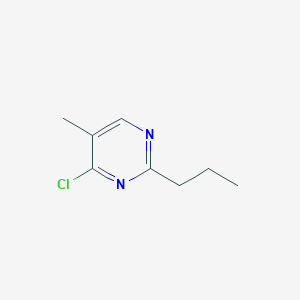
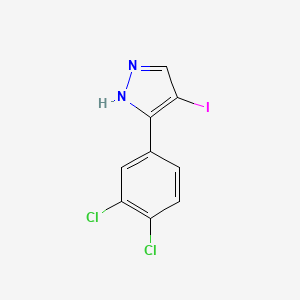
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

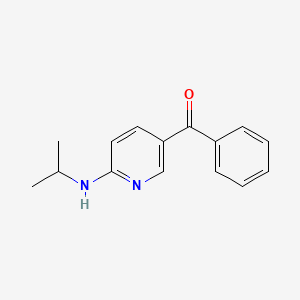
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)

